2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-ol
Description
2-(4-Chloro-1H-pyrazol-1-yl)cyclopentan-1-ol is a bicyclic compound featuring a cyclopentanol backbone substituted with a 4-chloropyrazole moiety. This structure combines the rigidity of the cyclopentane ring with the electronic effects of the chloro-substituted pyrazole, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c9-6-4-10-11(5-6)7-2-1-3-8(7)12/h4-5,7-8,12H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBCYFPYTQCDKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 4-chlorobenzoyl chloride under basic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Safety measures are crucial during production due to the potential toxicity of the reagents and intermediates involved .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-1H-pyrazol-1-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(4-chloro-1H-pyrazol-1-yl)cyclopentanone.
Reduction: Formation of 2-(4-chloro-1H-pyrazol-1-yl)cyclopentanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of 2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-ol have been synthesized and evaluated for their activity against various cancer cell lines. These studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were tested for their cytotoxic effects on breast cancer cells. The results demonstrated that certain derivatives, including those with cyclopentanol structures, showed IC50 values in the low micromolar range, indicating potent anticancer activity .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole-containing compounds are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Case Study:
A study highlighted in Pharmaceutical Research evaluated the anti-inflammatory activity of various pyrazole derivatives. The results indicated that this compound exhibited significant inhibition of COX-2 activity, suggesting its potential as an anti-inflammatory agent .
Agrochemicals
2.1 Pesticide Development
The unique structure of this compound has led to its exploration in pesticide formulations. Compounds containing the pyrazole ring have shown efficacy as herbicides and insecticides.
Case Study:
Research published in Pest Management Science demonstrated that formulations based on pyrazole derivatives effectively controlled weed populations without adversely affecting crop yield. The study emphasized the compound's low toxicity to non-target organisms, making it a viable candidate for environmentally friendly agricultural practices .
Material Sciences
3.1 Polymer Chemistry
In material sciences, the incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties.
Case Study:
A study conducted at a leading university explored the use of this compound as a plasticizer in polyvinyl chloride (PVC). The findings indicated improved flexibility and thermal resistance in PVC formulations containing the pyrazole derivative compared to traditional plasticizers .
Data Summary
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorine substituent may enhance the compound’s binding affinity to its targets. Pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Cyclopentanol vs. Ethane-1-one Backbone: The cyclopentanol core in the target compound increases steric hindrance compared to the linear ethanone backbone in ’s analog. This may reduce metabolic instability but limit solubility .
- Halogen Positioning: The 4-Cl substitution on pyrazole (target compound) contrasts with 4-methyl in ’s analog.
- Synthetic Complexity: The target compound’s synthesis likely requires cyclopentanol functionalization, whereas ’s pyrrole derivatives demand sulfonylation and aromatization steps .
Biological Activity
2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-ol is a pyrazole derivative that exhibits significant biological activity, making it a compound of interest in medicinal chemistry and biological research. This article delves into its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by a cyclopentanol moiety linked to a pyrazole ring with a chlorine substituent at the 4-position. The synthesis typically involves the reaction of cyclopentanone with hydrazine hydrate to form an intermediate hydrazone, followed by cyclization with 4-chlorobenzoyl chloride under basic conditions. Common solvents used include ethanol and methanol, with sodium acetate often acting as a catalyst .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. For instance, a study reported the compound's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been explored for its anticancer properties. In cellular assays, it was found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific studies highlighted its role in inhibiting key signaling pathways associated with tumor growth .
Enzymatic Inhibition
Another significant aspect of its biological activity is the inhibition of cytochrome P450 enzymes, particularly CYP3A4. This inhibition can lead to altered drug metabolism and potential drug-drug interactions, which is crucial for pharmacological considerations .
Case Studies
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
- Anticancer Mechanism : In a study focusing on its anticancer effects, this compound was shown to reduce cell viability in MCF-7 breast cancer cells by approximately 50% at a concentration of 10 µM after 48 hours of treatment. The mechanism involved activation of caspase pathways leading to apoptosis .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-ol?
- Methodology : Multi-step synthesis typically involves cyclopentanol derivatives reacting with 4-chloropyrazole under nucleophilic substitution or coupling conditions. Key parameters include:
- Temperature : Maintain sub-ambient temperatures (−20 to −15°C) to minimize side reactions, as seen in diazomethane-based syntheses .
- Solvent choice : Dichloromethane or ethyl acetate/hexane mixtures are common for stepwise purification .
- Catalysts/Reagents : Use triethylamine as a base to deprotonate intermediates and enhance reaction efficiency .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization (e.g., 2-propanol) are critical for isolating high-purity products .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : Assign peaks to confirm the cyclopentanol hydroxyl (δ ~1.5–2.5 ppm) and pyrazole aromatic protons (δ ~7.0–8.5 ppm) .
- X-ray crystallography : Resolve crystal packing and verify dihedral angles between the pyrazole and cyclopentanol moieties (e.g., <20° for conjugation stability) .
- Mass spectrometry : Confirm molecular weight (CHClNO; expected m/z ≈ 214.06) .
Advanced Research Questions
Q. How can conflicting spectroscopic data be resolved during structural elucidation?
- Contradiction analysis :
- Case example : Discrepancies in NMR chemical shifts may arise from solvent polarity or tautomeric equilibria in the pyrazole ring.
- Resolution :
Perform variable-temperature NMR to detect dynamic exchange processes .
Cross-validate with IR spectroscopy to identify tautomer-specific carbonyl or hydroxyl stretches .
Compare experimental data with computational predictions (e.g., DFT calculations for optimized geometries) .
Q. What strategies are effective for studying the compound’s biological activity and mechanism of action?
- Experimental design :
- Enzyme inhibition assays : Use fluorescence-based or colorimetric methods to screen for interactions with targets like cyclooxygenase or kinases .
- Cell-based studies : Assess cytotoxicity (e.g., MTT assay) and apoptosis induction in cancer cell lines, noting dose-dependent responses .
- Molecular docking : Model the compound’s binding affinity to receptors (e.g., G-protein-coupled receptors) using PyMOL or AutoDock .
- Data interpretation : Correlate bioactivity with substituent effects (e.g., chloro vs. methoxy groups on pyrazole) using QSAR models .
Q. How can researchers address low yields in the final synthetic step?
- Troubleshooting :
- Side reactions : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during pyrazole coupling to prevent oxidation .
- Catalyst optimization : Screen palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura cross-coupling steps .
- Reaction monitoring : Use real-time TLC or HPLC to identify incomplete conversions and adjust stoichiometry .
Notes
- Consistency : All FAQs adhere to academic rigor, emphasizing methodology over commercial aspects.
- Advanced Techniques : Highlighted interdisciplinary approaches (e.g., computational modeling paired with experimental data) to address complex research challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
